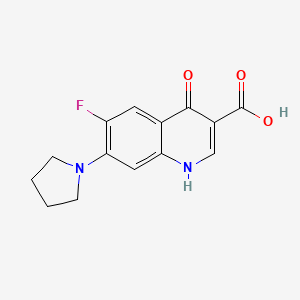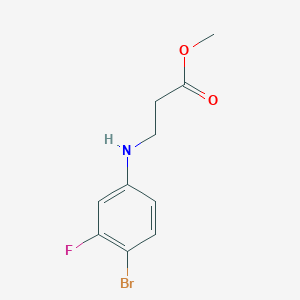
2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol is a complex organic compound with a molecular formula of C17H18N2O2 This compound is characterized by the presence of an indole ring, a phenol group, and a propylamino chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol typically involves the reaction of indole derivatives with phenolic compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction where indole is reacted with a halogenated phenol in the presence of a suitable base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would likely involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, potentially altering their function. The indole ring can interact with nucleic acids, influencing gene expression and cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxy-3-indol-1-yl-ethylamino)-phenol
- 2-(2-Hydroxy-3-indol-1-yl-methylamino)-phenol
- 2-(2-Hydroxy-3-indol-1-yl-butylamino)-phenol
Uniqueness
2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol is unique due to its specific propylamino chain, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl chains, this compound exhibits distinct properties that make it valuable for targeted research applications.
Propiedades
Número CAS |
856437-82-6 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-3-indol-1-ylpropyl)amino]phenol |
InChI |
InChI=1S/C17H18N2O2/c20-14(11-18-15-6-2-4-8-17(15)21)12-19-10-9-13-5-1-3-7-16(13)19/h1-10,14,18,20-21H,11-12H2 |
Clave InChI |
XYHIQIZXHBQQCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CC(CNC3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine](/img/structure/B15064076.png)



![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)



![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)




